4-Bromo-2-(difluoromethoxy)benzo[d]oxazole
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Overview
Description
4-Bromo-2-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom and a difluoromethoxy group attached to the benzoxazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethoxy)benzo[d]oxazole typically involves the bromination of 2-(difluoromethoxy)benzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or under reflux conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-Bromo-2-(difluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The presence of the bromine and difluoromethoxy groups enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
2-(Difluoromethoxy)benzo[d]oxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-2-methoxybenzo[d]oxazole: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in chemical properties and applications.
Uniqueness: 4-Bromo-2-(difluoromethoxy)benzo[d]oxazole is unique due to the combined presence of the bromine and difluoromethoxy groups, which impart distinct chemical reactivity and potential biological activities compared to its analogs .
Biological Activity
4-Bromo-2-(difluoromethoxy)benzo[d]oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]oxazole ring with a bromine atom and a difluoromethoxy group, which contribute to its unique chemical properties. The presence of these substituents can influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances binding affinity, while the bromine atom may influence the compound's electronic properties, affecting its interaction with biological macromolecules.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of benzo[d]oxazole derivatives, including this compound. The compound exhibits activity against various bacterial strains, with mechanisms involving disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity Data
Compound Name | Target Organism | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
This compound | Staphylococcus aureus | 25.3 | Inhibition of cell wall synthesis |
This compound | Escherichia coli | 30.5 | Disruption of metabolic pathways |
Anticancer Activity
Research has indicated that benzo[d]oxazole derivatives can induce apoptosis in cancer cells through various pathways, including the Bcl-2 family proteins. Compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo.
Case Study: Apoptosis Induction
A study demonstrated that derivatives of benzo[d]oxazole could activate the Akt/GSK-3β/NF-κB signaling pathway, leading to reduced expression of pro-apoptotic factors such as Bax/Bcl-2. This suggests that this compound may have potential as an anticancer agent by modulating apoptotic pathways .
Table 2: Anticancer Activity Data
Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HCT-116 (colon carcinoma) | 15.7 | Induction of apoptosis |
This compound | HepG2 (hepatocellular carcinoma) | 18.3 | Inhibition of Bcl-2 protein |
Research Findings
- Antibacterial Studies : The compound has shown significant antibacterial activity against Xanthomonas oryzae and Escherichia coli, with IC50 values indicating effective inhibition at low concentrations .
- Anticancer Studies : A notable study indicated that derivatives similar to this compound could induce apoptosis in cancer cells through modulation of key signaling pathways, highlighting its potential as a therapeutic agent for cancer treatment .
- Neuroprotective Effects : Research has also suggested that certain derivatives can protect neuronal cells from apoptosis induced by amyloid-beta peptides, indicating potential applications in neurodegenerative diseases like Alzheimer's .
Properties
Molecular Formula |
C8H4BrF2NO2 |
---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4BrF2NO2/c9-4-2-1-3-5-6(4)12-8(13-5)14-7(10)11/h1-3,7H |
InChI Key |
WGNWGGVSUXSQRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)OC(F)F |
Origin of Product |
United States |
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